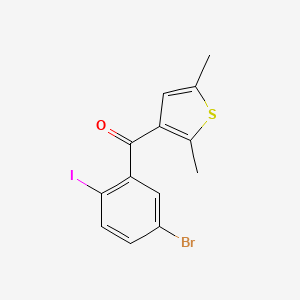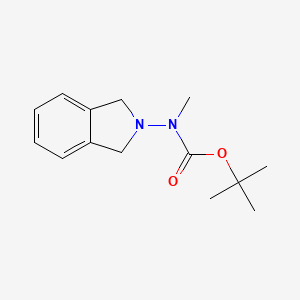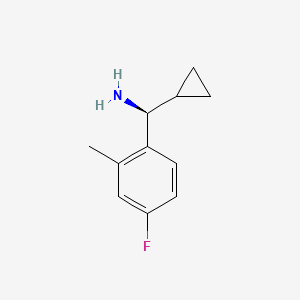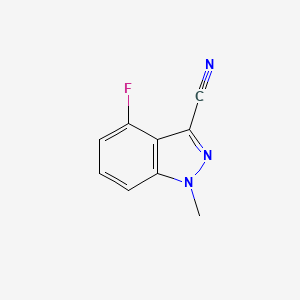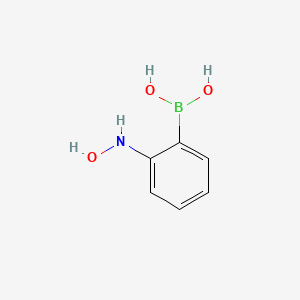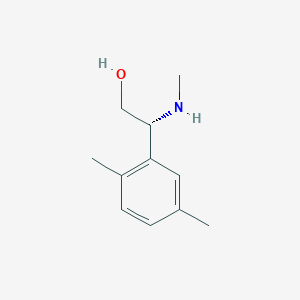![molecular formula C8H9BrN4O B15233498 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromopyrrolo[2,1-f][1,2,4]triazine moiety, which is a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-f][1,2,4]triazine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Amination and Ethanol Addition: The final steps involve the introduction of the amino group and the ethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate amines and ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as azides or thiols.
科学的研究の応用
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anticancer agents and enzyme inhibitors.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromopyrrolo[2,1-f][1,2,4]triazine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of anticancer agents or enzyme inhibitors.
類似化合物との比較
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Shares the same core structure but lacks the ethanol moiety.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: Similar structure but different functional groups.
Pyrrolo[2,1-f][1,2,4]triazin-4-yl derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol is unique due to the presence of both the bromopyrrolo[2,1-f][1,2,4]triazine core and the ethanol moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The ethanol moiety can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various chemical and biological applications.
特性
分子式 |
C8H9BrN4O |
|---|---|
分子量 |
257.09 g/mol |
IUPAC名 |
2-[(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H9BrN4O/c9-7-2-1-6-8(10-3-4-14)11-5-12-13(6)7/h1-2,5,14H,3-4H2,(H,10,11,12) |
InChIキー |
CQDWUTFPJVSFSW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=NN2C(=C1)Br)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



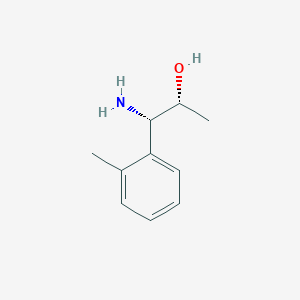
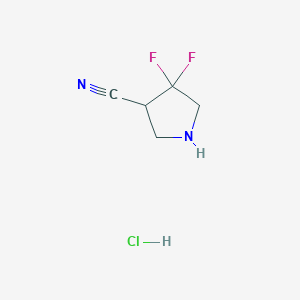


![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)
![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
